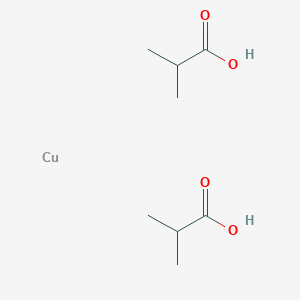
copper;2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;2-methylpropanoic acid can be synthesized through the reaction of copper(II) carbonate hydroxide with 2-methylpropanoic acid. The reaction is typically carried out by suspending copper(II) carbonate hydroxide in a solution of 2-methylpropanoic acid and heating the mixture under reflux conditions. The reaction proceeds as follows:
Cu2(OH)2CO3+2(CH3)2CHCOOH→2Cu((CH3)2CHCOO)2+CO2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Copper;2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert copper(II) ions to copper(I) ions or elemental copper.
Substitution: The carboxylate group in 2-methylpropanoic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products Formed
Oxidation: Copper(II) oxide and carbon dioxide.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Various substituted carboxylate derivatives.
Scientific Research Applications
Copper;2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of copper-based materials and coatings.
Mechanism of Action
The mechanism of action of copper;2-methylpropanoic acid involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial in catalytic processes and biological interactions. The compound can also form complexes with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper carboxylate compound with similar coordination properties.
Copper(II) 2,2-bis(hydroxymethyl)propionate: A coordination compound with a different carboxylate ligand.
Copper(II) formate: A simpler copper carboxylate with different chemical properties.
Uniqueness
Copper;2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid ligand, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C8H16CuO4 |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
copper;2-methylpropanoic acid |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
InChI Key |
IUDVTSVMVUHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
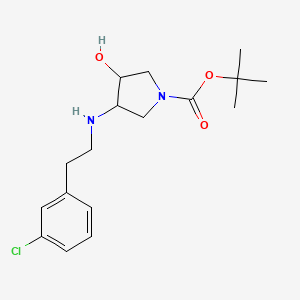
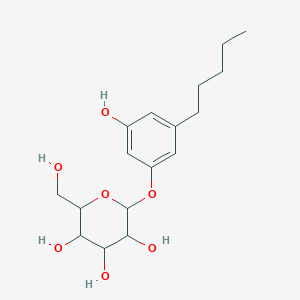
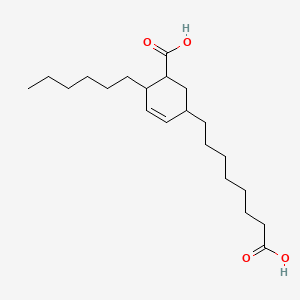
![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
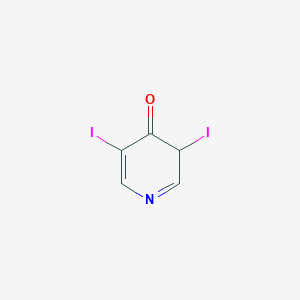
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
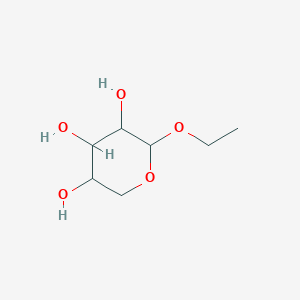
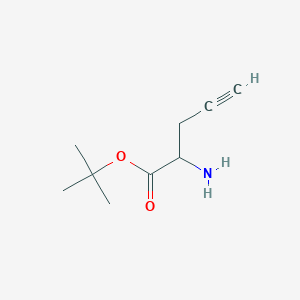
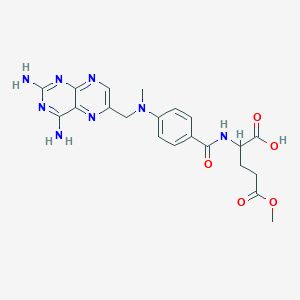
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
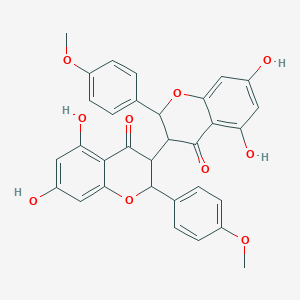
![Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate](/img/structure/B12319598.png)
